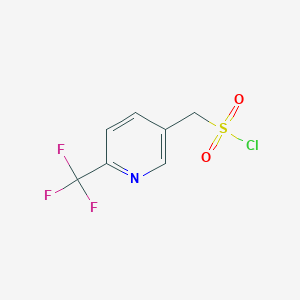

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO2S and a molecular weight of 259.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanesulfonyl chloride group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride typically involves the reaction of 6-(trifluoromethyl)pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine or pyridine.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Coupled Products: Formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride is unique due to the presence of both a trifluoromethyl group and a sulfonyl chloride group on the pyridine ring. This combination provides distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Biological Activity

(6-(Trifluoromethyl)pyridin-3-YL)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H6ClF3N2O2S

- Molecular Weight : 260.65 g/mol

- IUPAC Name : 6-(Trifluoromethyl)pyridin-3-ylmethanesulfonyl chloride

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various biological macromolecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions, potentially leading to enzyme inhibition or modification of protein function.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the pyridine scaffold with a trifluoromethyl group. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Research has indicated that derivatives of pyridine with trifluoromethyl groups exhibit antimicrobial properties. For example, similar compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant bacterial infections .

Case Studies

-

Cytotoxicity in Cancer Models :

A study evaluated the effects of a series of trifluoromethyl-pyridine derivatives on cancer cell lines. The results indicated that these compounds could induce late apoptosis and necrosis in A549 cells, with significant reductions in cell viability observed at low micromolar concentrations . -

Antimicrobial Testing :

In another investigation, this compound was tested for antimicrobial activity against various pathogens. The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Properties

Molecular Formula |

C7H5ClF3NO2S |

|---|---|

Molecular Weight |

259.63 g/mol |

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-5-1-2-6(12-3-5)7(9,10)11/h1-3H,4H2 |

InChI Key |

SDURBVICPBSGGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CS(=O)(=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.